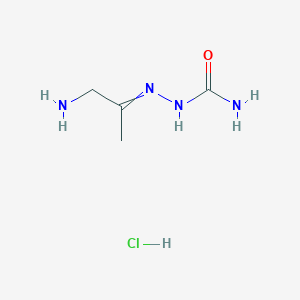
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is a chemical compound with the molecular formula C4H11N4O.HCl. It is also known as AICAR or Acadesine. This compound has been widely studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular disorders. In
Scientific Research Applications
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of diabetes. AICAR has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism. This activation leads to increased glucose uptake and utilization in skeletal muscle, which can help to lower blood glucose levels.
Another potential application of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is in the treatment of cancer. AICAR has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to inhibit tumor growth. Additionally, AICAR has been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Mechanism Of Action
The mechanism of action of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is primarily through the activation of AMPK. AMPK is a cellular energy sensor that regulates various metabolic pathways, including glucose uptake and utilization, fatty acid oxidation, and protein synthesis. Activation of AMPK leads to increased glucose uptake and utilization in skeletal muscle, which can help to lower blood glucose levels. Additionally, AMPK activation leads to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation, which can help to reduce lipid accumulation in the liver and other tissues.
Biochemical And Physiological Effects
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride has been shown to have various biochemical and physiological effects. One of the most significant effects is the activation of AMPK, which leads to increased glucose uptake and utilization in skeletal muscle. This effect can help to lower blood glucose levels and improve insulin sensitivity in patients with type 2 diabetes.
Another significant effect of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation. This effect can help to reduce lipid accumulation in the liver and other tissues, which can help to prevent the development of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.
Advantages And Limitations For Lab Experiments
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride has several advantages for lab experiments. One of the most significant advantages is its ability to activate AMPK, which can help to study various metabolic pathways and their regulation. Additionally, Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is relatively stable and easy to synthesize, making it a useful compound for various research applications.
However, there are also some limitations to using Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride in lab experiments. One of the most significant limitations is its potential toxicity at high concentrations. Additionally, the effects of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride may vary depending on the cell type and experimental conditions used, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the research of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride. One of the most promising directions is the development of novel therapeutic applications for various diseases, including diabetes, cancer, and cardiovascular disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride and its effects on various metabolic pathways.
Another important future direction is the development of more potent and selective AMPK activators. While Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is a useful tool compound for studying AMPK activation, it has some limitations, including potential toxicity and off-target effects. Developing more potent and selective AMPK activators could help to overcome these limitations and lead to the development of more effective therapies for various metabolic disorders.
Conclusion:
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride is a promising chemical compound with potential therapeutic applications in various diseases. Its ability to activate AMPK and regulate various metabolic pathways makes it a useful tool for studying metabolic disorders and developing novel therapies. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride can be achieved through various methods. One of the most common methods is the reaction of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) with hydrazine. This reaction yields Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride as a white crystalline powder.
properties
CAS RN |
10469-70-2 |
|---|---|
Product Name |
Hydrazinecarboxamide, 2-(2-amino-1-methylethylidene)-, monohydrochloride |
Molecular Formula |
C4H11ClN4O |
Molecular Weight |
166.61 g/mol |
IUPAC Name |
(1-aminopropan-2-ylideneamino)urea;hydrochloride |
InChI |
InChI=1S/C4H10N4O.ClH/c1-3(2-5)7-8-4(6)9;/h2,5H2,1H3,(H3,6,8,9);1H |
InChI Key |
WZESQWRLBZHZEH-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)N)/CN.Cl |
SMILES |
CC(=NNC(=O)N)CN.Cl |
Canonical SMILES |
CC(=NNC(=O)N)CN.Cl |
Other CAS RN |
10469-70-2 |
synonyms |
Aminoacetonesemicarbazonehydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)

![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)

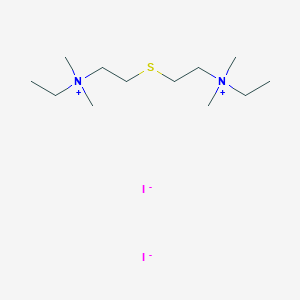
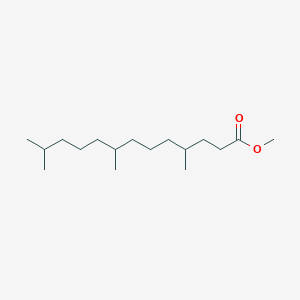

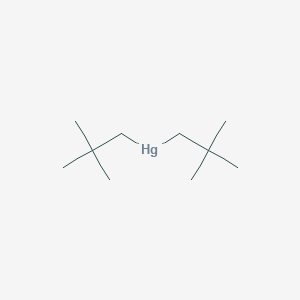
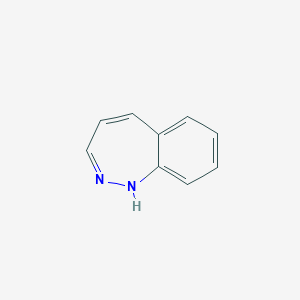

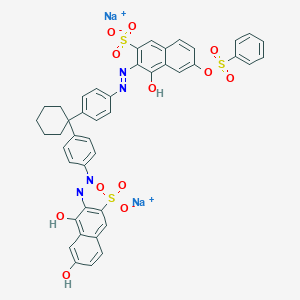
![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)